molecular formula C11H9FO2S B1608025 4-Fluoronaphthyl methyl sulfone CAS No. 59080-18-1

4-Fluoronaphthyl methyl sulfone

Cat. No. B1608025
CAS RN: 59080-18-1
M. Wt: 224.25 g/mol
InChI Key: BFJDLILZBCRIPN-UHFFFAOYSA-N
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Description

4-Fluoronaphthyl methyl sulfone is a biochemical used for proteomics research . Its molecular formula is C11H9FO2S and it has a molecular weight of 224.25 .


Synthesis Analysis

The synthesis of 4-Fluoronaphthyl methyl sulfone involves several steps. A solution of 1-bromo-4-fluoronaphthalene is added to a stirred solution of t-BuLi in tetrahydrofuran at -78 °C. The reaction mixture is stirred for 20 minutes at -78 °C, after which the temperature is raised to -40 °C, and sulfur dioxide is bubbled through the mixture for 5 minutes .

Scientific Research Applications

Application in High Voltage Lithium-ion Batteries

  • Summary of the Application: 4-Fluoronaphthyl methyl sulfone has been used in the development of a new class of fluorinated sulfones as electrolyte solvents for high voltage lithium-ion batteries .
  • Results or Outcomes: While the oxidation potential of β-fluorinated sulfones is slightly lower than that of α-fluorinated sulfones, it is still significantly higher than the oxidation potential of regular sulfones, which already possess fairly high anodic stability . This makes them more stable towards graphite anodes and reduces the lithium solvating power compared to regular sulfones, mitigating the transition metal dissolution of cathodes .

Application in Proteomics Research

  • Summary of the Application: 4-Fluoronaphthyl methyl sulfone is used as a biochemical for proteomics research .

Application in Synthesis of Sulfonyl Fluorides

  • Summary of the Application: Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . 4-Fluoronaphthyl methyl sulfone could potentially be used in the synthesis of sulfonyl fluorides .
  • Methods of Application or Experimental Procedures: Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Application in C–S Bond Functionalization

  • Summary of the Application: Sulfones, including potentially 4-Fluoronaphthyl methyl sulfone, have been used in Pd-catalysed Suzuki–Miyaura type reactions . This has opened a new area of research with burgeoning activity in recent years, displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Application in Photocatalytic Approaches

  • Summary of the Application: Sulfones, including potentially 4-Fluoronaphthyl methyl sulfone, have been used in photocatalytic approaches for C–S bond functionalization . This represents a new perspective in catalytic transformations .

Safety And Hazards

4-Fluoronaphthyl methyl sulfone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-fluoro-4-methylsulfonylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2S/c1-15(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJDLILZBCRIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377814
Record name 4-Fluoronaphthyl methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoronaphthyl methyl sulfone

CAS RN

59080-18-1
Record name 1-Fluoro-4-(methylsulfonyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59080-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoronaphthyl methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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